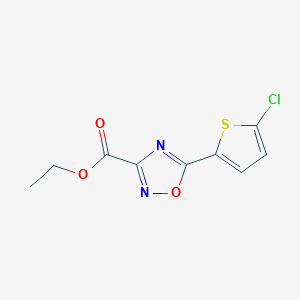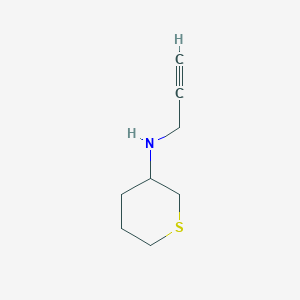
n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing one sulfur atom, and an amine group attached to the third carbon of the ring. The prop-2-yn-1-yl group is attached to the nitrogen atom of the amine group, giving the compound its unique structure .
Preparation Methods
The synthesis of n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylene derivatives with thiopyran precursors . The reaction conditions typically include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in visible-light-induced oxidative formylation reactions, where it acts as a photosensitizer . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential biological activities and therapeutic properties . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with various biomolecules, leading to oxidative stress and other cellular responses .
Comparison with Similar Compounds
n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine can be compared with other similar compounds, such as n-(prop-2-yn-1-yl)pyridin-2-amines . While both compounds contain the prop-2-yn-1-yl group, they differ in their ring structures, with the former having a thiopyran ring and the latter having a pyridine ring . This structural difference imparts unique chemical and biological properties to each compound, making this compound distinct in its applications and reactivity .
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
N-prop-2-ynylthian-3-amine |
InChI |
InChI=1S/C8H13NS/c1-2-5-9-8-4-3-6-10-7-8/h1,8-9H,3-7H2 |
InChI Key |
UBFARFBAUJRDBD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


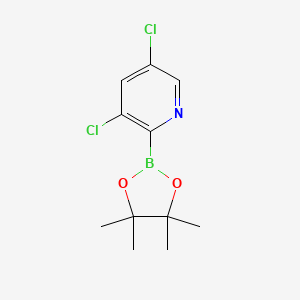
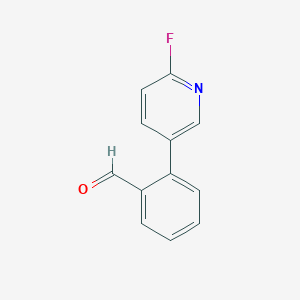
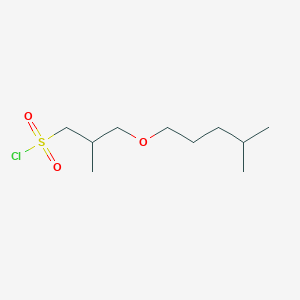
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
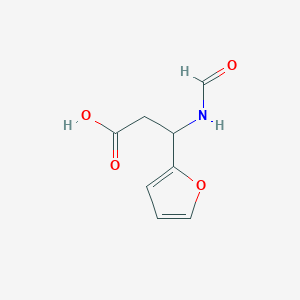
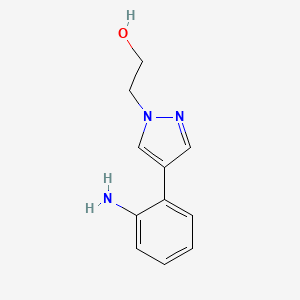
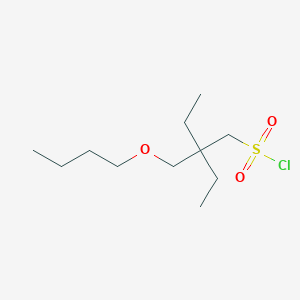
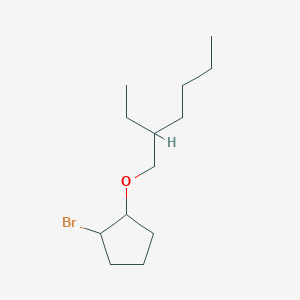
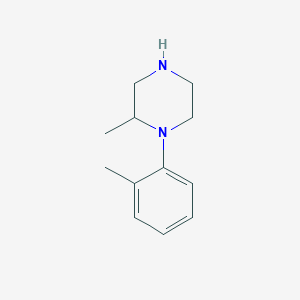
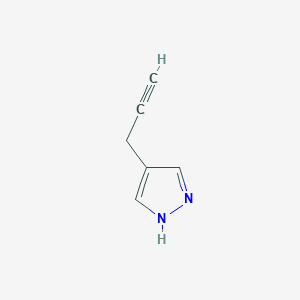
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
